1-Benzyl-2-chloropyridinium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H11BrClN |
|---|---|
Molecular Weight |
284.58 g/mol |
IUPAC Name |
1-benzyl-2-chloropyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11ClN.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
HOSJIUMJRRPKOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Core Reactivity of 1 Benzyl 2 Chloropyridinium Bromide
Established Synthetic Routes to 1-Benzyl-2-chloropyridinium (B76325) Bromide
The synthesis of 1-benzyl-2-chloropyridinium bromide is most commonly achieved through the direct quaternization of 2-chloropyridine (B119429). This method is straightforward and relies on the nucleophilic character of the pyridine (B92270) nitrogen atom.
Quaternization of 2-Chloropyridine with Benzyl (B1604629) Bromide
The primary and most direct method for preparing this compound is the SN2 reaction between 2-chloropyridine and benzyl bromide. rawdatalibrary.net In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. This process, known as quaternization, results in the formation of the N-benzylpyridinium salt.
The reaction is often carried out by heating 2-chloropyridine with benzyl bromide, sometimes without a solvent. rawdatalibrary.net The resulting product is a pyridinium (B92312) salt mixture. rawdatalibrary.net Alternatively, the reaction can be performed in a solvent like acetone (B3395972). core.ac.uk The general reaction is depicted below:
Figure 1: Quaternization of 2-Chloropyridine with Benzyl Bromide.
Considerations for Reaction Yield and Purity in Laboratory Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful control of reaction conditions and purification methods.
Reaction Conditions: The reaction of 2-chloropyridine with benzyl bromide can be conducted by heating the neat reactants. rawdatalibrary.net The use of a solvent such as acetone can also facilitate the reaction, and heating under reflux is a common practice. core.ac.uk
Purification: The crude product obtained from the quaternization reaction is often a mixture and requires purification. rawdatalibrary.net Recrystallization is a highly effective method for obtaining the pure compound. Acetonitrile (B52724) has been successfully used as a solvent for recrystallization, yielding white crystals of this compound. acs.org For related compounds, thin-layer chromatography (TLC) on silica (B1680970) gel has been employed for purification. oup.com
| Parameter | Method | Observation |
| Synthesis | Heating 2-chloropyridine with benzyl bromide | Forms a mixture of pyridinium salts. rawdatalibrary.net |
| Purification | Recrystallization from acetonitrile | Yields pure white crystals. acs.org |
Fundamental Reaction Mechanisms of this compound
The reactivity of this compound is characterized by its susceptibility to nucleophilic attack, its ability to act as an electrophilic activator, and its engagement in photochemical reactions.
Nucleophilic Substitution at the Pyridinium 2-Position
The presence of the positively charged nitrogen atom in the pyridinium ring significantly activates the 2- and 4-positions towards nucleophilic attack. This is a classic example of the SNAr (Nucleophilic Aromatic Substitution) mechanism. libretexts.orgmsu.edu The chlorine atom at the 2-position of this compound is a good leaving group, facilitating substitution by various nucleophiles.
This reactivity has been exploited in several synthetic applications:
Reaction with CH-Acids: The compound reacts with carbanions generated from acetonitrile derivatives in the presence of a base. rawdatalibrary.net This leads to the displacement of the chloride and the formation of a new carbon-carbon bond at the 2-position. rawdatalibrary.net
Reaction with Thioureas: In the presence of a base like triethylamine, this compound reacts with N,N'-disubstituted thioureas to form carbodiimides. oup.com The reaction proceeds through an intermediate where the sulfur atom of the thiourea (B124793) attacks the 2-position of the pyridinium ring. oup.com
Reaction with Thiols: It is used as a derivatizing agent for low-molecular-mass thiols in analytical methods. researchgate.netsemanticscholar.org The thiol group attacks the electrophilic C2 position, displacing the chloride ion. semanticscholar.org
The general mechanism involves the addition of the nucleophile to the 2-position, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgmsu.edu The rate of these SNAr reactions is influenced by the nature of the halogen, with fluoropyridines generally reacting faster than chloropyridines. acs.org
Electrophilic Activation and Subsequent Chemical Transformations
This compound can act as an electrophilic activating agent, a property shared by related pyridinium salts like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). beilstein-journals.org The electrophilicity of the pyridinium ring facilitates reactions where the ring itself is attacked or where it activates other molecules for transformation.
For instance, in reactions with thiols and thioureas, the pyridinium salt acts as an electrophile to accept the nucleophilic attack from the sulfur atom. oup.comresearchgate.netsemanticscholar.org This activation is crucial for the subsequent transformations, such as the formation of carbodiimides from thioureas. oup.com
Furthermore, related N-benzyloxypyridinium salts have been shown to release an electrophilic benzyl species upon heating, which can then be used to benzylate alcohols. beilstein-journals.org This suggests a potential pathway for this compound to act as a benzylating agent under certain conditions, although its primary reactivity is dominated by nucleophilic substitution at the C2 position.
Investigation of Transient Intermediates in Photochemical Reactions
The photochemical behavior of this compound has been investigated using laser flash photolysis, revealing a mechanism involving radical intermediates. acs.orgacs.org When an aqueous solution of the compound is irradiated, it undergoes photohomolytic cleavage of the carbon-chlorine bond. acs.org
This process leads to the formation of several transient species that have been detected and characterized spectroscopically: acs.orgacs.org
| Transient Intermediate | Absorption Maximum (λmax) | Lifetime |
| Pyridinium σ radical | 250 nm | 0.72 ms |
| 2,3-Dihydrocyclohexadienyl π radical | 310 nm | 1.2 ms |
| Bromine chloride anion radical (BrCl·-) | 355 nm | 9.3 µs |
Data sourced from laser flash photolysis studies in aqueous solution. acs.org
The proposed mechanism involves the initial homolytic cleavage of the C-Cl bond to form a pyridinium σ radical. acs.orgacs.org This is followed by a radical arylation and hydrogen ejection, which can lead to intramolecular photocyclization products. acs.org The observation of these short-lived intermediates provides crucial insight into the complex reaction pathways that can be initiated by light, highlighting a facet of its reactivity distinct from its ground-state ionic reactions. acs.org The formation of these radicals is dependent on the aryl-halogen bond cleavage, as no such transients are observed from the photolysis of N-benzylpyridinium bromide, which lacks the halogen substituent. acs.org
Analytical Applications of 1 Benzyl 2 Chloropyridinium Bromide As a Derivatization Reagent
Principles of Thiol-Specific Derivatization with 1-Benzyl-2-chloropyridinium (B76325) Bromide
The utility of 1-benzyl-2-chloropyridinium bromide as a derivatization reagent is rooted in its specific and efficient reaction with thiol groups, leading to the formation of stable, readily detectable products. This section details the fundamental principles governing this derivatization process.
Specificity of Reaction with Sulfhydryl (-SH) Functionality
This compound is a thiol-specific tagging reagent that reacts rapidly and quantitatively with the sulfhydryl (-SH) group of thiols. nih.govresearchgate.netakjournals.comnauka.gov.plmdpi.com This specificity is crucial for the accurate analysis of thiols in complex biological matrices where numerous other functional groups are present. The reaction proceeds via the displacement of the chloride leaving group on the pyridinium (B92312) ring by the highly nucleophilic thiol group. researchgate.net This selective reaction allows for the targeted analysis of various low-molecular-mass thiols, including cysteine, glutathione (B108866), homocysteine, and cysteinylglycine (B43971), after the reduction of any existing disulfide bonds. nih.govresearchgate.netnauka.gov.pl The reagent has been successfully employed for the derivatization of endogenous and exogenous thiols in a variety of samples. semanticscholar.org
Formation and Stability of S-Pyridinium Derivatives
The reaction between this compound and a thiol results in the formation of a stable S-pyridinium derivative, which is a type of thioether. nih.gov These derivatives are characterized by their stability, particularly under the acidic conditions often used in reversed-phase HPLC. nih.gov This stability is essential for ensuring that the derivatized analyte does not degrade during sample preparation and chromatographic analysis, thus allowing for reproducible and accurate quantification. nih.gov
A significant advantage of this derivatization is the resulting shift in the ultraviolet (UV) absorption maximum of the molecule. The BCPB reagent itself has a UV absorption maximum at approximately 274 nm, while the resulting S-pyridinium derivatives exhibit a strong and well-defined absorption maximum at a higher wavelength, typically around 315-321 nm. researchgate.netakjournals.commdpi.com This bathochromic shift is analytically advantageous as it moves the detection wavelength away from potential interferences from other compounds in the sample matrix, leading to cleaner chromatograms and improved sensitivity. akjournals.com
Kinetic Aspects and Molar Ratios in Derivatization Processes
The derivatization reaction with this compound is typically rapid, often reaching completion within minutes under optimized conditions. akjournals.commdpi.comacs.org The reaction rate and yield are influenced by several factors, including pH, reaction time, and the molar ratio of the derivatizing reagent to the thiol analyte.
Studies have shown that the reaction is often carried out in a slightly alkaline buffer, with a pH around 7.8 to 9.0 being optimal for the derivatization of many thiols. mdpi.comsemanticscholar.orgnih.gov For instance, the complete derivatization of dihydrolipoic acid and other low-molecular-mass thiols has been achieved after 10 minutes at a pH of 7.8. mdpi.com Similarly, the derivatization of Nɛ-homocysteinyllysine was found to be complete after 15 minutes at pH 7.8. nih.gov
A sufficient excess of the derivatizing reagent is necessary to ensure the quantitative conversion of all thiol groups to their S-pyridinium derivatives. mdpi.comnih.gov The optimal molar excess can vary depending on the specific thiol and the sample matrix. For example, a 25-fold excess of BCPB was found to be sufficient for the complete derivatization of Nɛ-homocysteinyllysine, cysteine, homocysteine, and glutathione in plasma. nih.gov In another study, a 2000-fold excess of BCPB was used to ensure the complete derivatization of dihydrolipoic acid and other thiols. mdpi.com The continuous variation method has been used to determine the stoichiometric molar ratio of the reaction, confirming a 1:1 and 1:2 molar ratio for the reaction of α-lipoic acid with BCPB, indicating the derivatization of one or both of its thiol groups after reduction. mdpi.comsemanticscholar.org
| Analyte | pH | Reaction Time | Molar Excess of BCPB | Reference |
|---|---|---|---|---|
| Dihydrolipoic acid and low-molecular-mass thiols | 7.8 | 10 min | 2000-fold | mdpi.com |
| Nɛ-homocysteinyllysine, Cysteine, Homocysteine, Glutathione | 7.8 | 15 min | 25-fold | nih.gov |
| α-Lipoic acid | 9.0 | Not specified | Not specified (stoichiometric study) | mdpi.comsemanticscholar.org |
| Urinary aminothiols | 7.0 | 10 min | Not specified | akjournals.com |
Chromatographic Techniques Utilizing this compound Derivatization
The stable and UV-absorbing S-pyridinium derivatives formed from the reaction with this compound are well-suited for analysis by high-performance liquid chromatography, particularly when coupled with ultraviolet detection.
High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet Detection
The derivatization of thiols with BCPB is a key step in numerous HPLC-UV methods developed for their quantification in biological fluids like plasma and urine. nih.govresearchgate.netakjournals.comnih.gov These methods typically involve a pre-column derivatization step, followed by the separation of the resulting S-pyridinium derivatives on a reversed-phase HPLC column and their detection by a UV detector set at the wavelength of maximum absorbance of the derivatives (around 315 nm). nih.govakjournals.com
The use of BCPB derivatization significantly enhances the sensitivity of the analysis, with detection and quantitation limits for various thiols reported to be in the low micromolar range (e.g., 0.2 and 0.5 µmol/L, respectively). nih.govresearchgate.net HPLC-UV methods utilizing BCPB have demonstrated good linearity over relevant concentration ranges, with regression coefficients typically better than 0.999. nih.govresearchgate.netakjournals.com Furthermore, these methods have shown high accuracy, with recoveries often ranging from 99.25% to 101.68%, and good precision, with intra- and inter-assay imprecision values being low. nih.govresearchgate.net
| Analytes | Sample Matrix | Detection Wavelength | Linearity Range (nmol/mL) | LOD (nmol/mL) | LOQ (nmol/mL) | Reference |
|---|---|---|---|---|---|---|
| Cysteine, Glutathione, Homocysteine, Cysteinylglycine | Human Plasma | 315 nm | 0.5-40 µmol/L | 0.2 µmol/L | 0.5 µmol/L | nih.govresearchgate.net |
| α-Lipoic acid | Human Plasma | Not specified | 0.12–5.0 | 0.08 | 0.12 | mdpi.comsemanticscholar.org |
| Glutathione, Cysteinylglycine, Homocysteine | Human Plasma | Not specified | 2.0–20.0 | 0.12 | 0.16 | mdpi.comsemanticscholar.org |
| Cysteine | Human Plasma | Not specified | 40.0–400.0 | 0.12 | 0.16 | mdpi.comsemanticscholar.org |
| Nɛ-homocysteinyllysine | Human Plasma | Not specified | 0.1–10.0 | Not specified | Not specified | researchgate.net |
| Cysteine | Human Urine | 315 nm | 50–300 µmol/L | 0.2 µmol/L | 0.5 µmol/L | akjournals.com |
| Cysteinylglycine | Human Urine | 315 nm | 5–50 µmol/L | 0.2 µmol/L | 0.5 µmol/L | akjournals.com |
| Homocysteine Thiolactone | Human Urine | 316 nm | 0.1-1.0 µmol/L | Not specified | 100 nmol/L | researchgate.net |
Optimization of Reversed-Phase Liquid Chromatography for Pyridinium Derivatives
The successful separation of the S-pyridinium derivatives of various thiols is achieved through the optimization of reversed-phase liquid chromatography (RP-HPLC) conditions. A common choice for the stationary phase is a C18 column, such as a Zorbax SB C18, which provides good retention and separation of the polar derivatized thiols. nih.govresearchgate.netnih.gov
The mobile phase composition is a critical parameter that is adjusted to achieve the desired separation. Typically, the mobile phase consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or acetone (B3395972). researchgate.net The pH of the aqueous component is usually acidic, which helps to ensure the stability of the S-pyridinium derivatives and to control the ionization state of any remaining acidic or basic functional groups on the analytes. nih.govresearchgate.net Common mobile phase additives include acetic acid, trichloroacetic acid, or trifluoroacetic acid to maintain a low pH. researchgate.netscispace.comresearchgate.net
Gradient elution, where the proportion of the organic modifier is increased over the course of the chromatographic run, is often employed to effectively separate a mixture of thiol derivatives with varying polarities within a reasonable time frame. researchgate.netnih.govresearchgate.netresearchgate.net The separation can be performed at room temperature or at an elevated temperature to improve peak shape and reduce run times. researchgate.net The flow rate of the mobile phase is also optimized to ensure efficient separation. scispace.comresearchgate.net
Ion-Pairing Reversed-Phase Liquid Chromatography Methodologies
The derivatization of thiols with this compound (BCPB) results in the formation of stable S-pyridinium derivatives that possess a positive charge. akjournals.comnih.gov This characteristic makes them highly suitable for analysis by ion-pairing reversed-phase liquid chromatography (IP-RPLC). In this technique, an ion-pairing agent, typically an alkyl sulfonate such as 1-octanesulfonate, is added to the mobile phase. researchgate.net This agent pairs with the positively charged derivatives, effectively neutralizing their charge and allowing for their retention and separation on a non-polar stationary phase, such as a C18 column. nih.govresearchgate.net
The resulting S-pyridinium derivatives exhibit a significant bathochromic shift in their ultraviolet (UV) absorption maximum compared to the BCPB reagent itself (from 274 nm to approximately 315-321 nm). akjournals.comresearchgate.netresearchgate.net This shift is analytically advantageous as it allows for selective detection of the derivatives with minimal interference from the excess reagent. researchgate.net
Methodologies employing IP-RPLC with UV detection have been successfully developed for the simultaneous determination of various low-molecular-mass thiols in biological samples like human plasma and urine. akjournals.comnih.gov These methods are characterized by their high sensitivity, with detection and quantitation limits for analytes such as cysteine, glutathione, homocysteine, and cysteinylglycine reported to be in the low micromolar range (0.2 and 0.5 µmol/L, respectively). nih.govresearchgate.net The linearity of these methods is excellent, with regression coefficients typically exceeding 0.999 over clinically relevant concentration ranges. akjournals.comnih.gov Furthermore, these methods demonstrate good accuracy and precision, with recoveries often between 99% and 102% and intra- and inter-assay imprecision below 6%. akjournals.comnih.gov
A key step in the analysis of total thiols is the reduction of disulfides to their free thiol forms prior to derivatization. Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a commonly used reducing agent for this purpose due to its effectiveness under mild pH and temperature conditions. akjournals.comresearchgate.net
The versatility of IP-RPLC following derivatization with BCPB has been demonstrated in various applications, including the analysis of the antihypertensive drug captopril (B1668294) in pharmaceutical formulations and biological fluids. researchgate.net
Capillary Electrophoresis Approaches in Derivatized Sample Analysis
Capillary electrophoresis (CE) offers a powerful alternative to HPLC for the separation of BCPB-derivatized thiols. researchgate.net CE provides advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.govresearchgate.net
In CE, the separation of the positively charged S-pyridinium derivatives is achieved in a fused-silica capillary under the influence of a high electric field. researchgate.net Various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). nih.govnih.gov For instance, in MEKC, a surfactant like sodium dodecyl sulfate (B86663) is added to the background electrolyte to form micelles, which act as a pseudostationary phase, enabling the separation of both charged and neutral analytes. nih.gov
CE methods coupled with UV detection have been developed for the analysis of BCPB-derivatized thiols. nih.gov For example, a CZE method for the determination of lipoic acid in human urine involved derivatization with BCPB followed by separation and detection of the derivative at 322 nm. nih.gov This method achieved a detection limit of 1.2 µmol/L and demonstrated linearity in the range of 2.5-80 µmol/L. nih.gov To enhance sensitivity in CE, online preconcentration techniques like field-amplified sample injection (FASI) can be utilized. nih.gov
While CE with UV detection is a viable approach, laser-induced fluorescence (LIF) detection offers significantly higher sensitivity, reaching into the nanomolar and even picomolar ranges. nih.govresearchgate.net Although BCPB itself is not a fluorescent tag, the principles of CE separation of charged derivatives are applicable to fluorescently labeled thiols as well.
The separation of derivatized thiols, including homocysteine, glutathione, and cysteine, can be accomplished in under 10 minutes using a sodium phosphate (B84403) buffer in a fused-silica capillary. researchgate.net
Analytical Method Development for Biological Thiols
Determination of Low-Molecular-Mass Aminothiols (e.g., Cysteine, Glutathione, Homocysteine, Cysteinylglycine)
A significant application of this compound is in the simultaneous quantification of several low-molecular-mass aminothiols in biological matrices. nih.govresearchgate.net High-performance liquid chromatography (HPLC) methods with UV detection have been developed for the concurrent analysis of total cysteine, glutathione, homocysteine, and cysteinylglycine in human plasma and urine. akjournals.comnih.gov
The analytical strategy involves a two-step process: the reduction of disulfide bonds to free thiol groups, followed by derivatization with BCPB. nih.gov Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose. akjournals.com The resulting S-pyridinium derivatives are then separated using ion-pairing reversed-phase chromatography and monitored at approximately 315 nm. nih.gov
These methods have been validated and demonstrate excellent performance characteristics. Linearity is typically observed over concentration ranges relevant to clinical and experimental studies, with regression coefficients greater than 0.999. akjournals.comnih.gov The limits of detection and quantification for these aminothiols are generally around 0.2 µmol/L and 0.5 µmol/L, respectively. nih.govresearchgate.net The accuracy of these methods is high, with recoveries reported to be in the range of 99.25% to 101.68%. nih.govresearchgate.net Intra- and inter-assay imprecision are typically low, often below 5.14%. nih.govresearchgate.net
A simplified HPLC-UV method has also been developed that allows for the simultaneous reduction and derivatization of these thiols in plasma, which streamlines the sample preparation process. semanticscholar.org This method has been successfully applied to the analysis of real samples. semanticscholar.org
Table 1: Performance Characteristics of an HPLC-UV Method for Low-Molecular-Mass Thiols in Human Plasma
| Analyte | Linear Range (nmol/mL) | LOD (nmol/mL) | LOQ (nmol/mL) |
| Cysteine | 40.0–400.0 | 0.12 | 0.16 |
| Glutathione | 2.0–20.0 | 0.12 | 0.16 |
| Homocysteine | 2.0–20.0 | 0.12 | 0.16 |
| Cysteinylglycine | 2.0–20.0 | 0.12 | 0.16 |
| Data sourced from a simplified HPLC-UV assay with simultaneous reduction and derivatization. semanticscholar.org |
Quantitation of Homocysteine Thiolactone
A novel high-performance liquid chromatography method coupled with ultraviolet detection (HPLC-UV) has been developed for the determination of homocysteine thiolactone (HTL) in human urine using this compound as the derivatizing reagent. nih.gov This was the first reported HPLC-UV method for this purpose. nih.gov
The sample preparation involves a liquid-liquid extraction of HTL with chloroform, followed by re-extraction into hydrochloric acid. nih.gov The residue is then treated with BCPB. nih.gov The resulting UV-absorbing 2-S-pyridinium derivative is separated on a Zorbax SB-C18 column using a gradient elution with a mobile phase consisting of 0.1% acetic acid and acetonitrile. nih.gov The derivative is quantified by monitoring the absorbance at 316 nm. nih.gov
The method demonstrated linearity in the range of 0.1-1.0 µmol/L in urine, with a limit of quantification of 100 nmol/L. nih.gov The intra- and inter-assay accuracy ranged from 92.56% to 114.31%, and the precision was between 3.85% and 14.25%. nih.gov This method was successfully applied to urine samples from healthy donors, with HTL concentrations found to range from 36.67 to 693.12 nmol/L in the positive samples. nih.gov
Table 2: Validation Parameters for the HPLC-UV Determination of Homocysteine Thiolactone in Urine
| Parameter | Value |
| Linearity Range | 0.1 - 1.0 µmol/L |
| Limit of Quantification (LOQ) | 100 nmol/L |
| Intra-assay Accuracy | 92.56% - 112.51% |
| Inter-assay Accuracy | 92.56% - 114.31% |
| Intra-assay Precision | 5.89% - 11.27% |
| Inter-assay Precision | 3.85% - 14.25% |
| Data from the first reported HPLC-UV method for HTL in human urine using BCPB derivatization. nih.gov |
Analysis of Lipoic Acid and Lipoyllysine in Complex Matrices
Methods utilizing this compound derivatization have been developed for the analysis of lipoic acid (LA) and its metabolite, lipoyllysine, in complex biological matrices such as meat, human plasma, and urine. nih.govtandfonline.comacs.orgnih.gov These methods typically involve the reduction of the disulfide bond in lipoic acid and lipoyllysine to form dihydrolipoic acid and dihydrolipoyllysine, respectively, which then react with BCPB. nih.govacs.org
For the analysis of lipoyllysine and lipoic acid in meat, a method based on protein hydrolysis, reduction with tris(hydroxymethyl)phosphine, and precolumn derivatization with BCPB followed by HPLC with diode-array detection has been validated. nih.govacs.org The method was found to be linear in the concentration range of 0.1-10 μmol/L for both analytes, with R² values ≥0.9997. nih.govacs.org The intra- and inter-day precision were below 10%, and the accuracy was within acceptable limits according to FDA guidelines. nih.govacs.org
Similarly, a method for the simultaneous determination of lipoyllysine and lipoic acid in human urine after oral supplementation with lipoic acid has been developed. tandfonline.comnih.gov This method also involves reduction with tris(2-carboxyethyl)phosphine and derivatization with BCPB, followed by separation on a C18 column. nih.gov The method was linear in the range of 0.4-12 μM for both analytes. tandfonline.comnih.gov
A simplified HPLC-UV assay for the simultaneous determination of α-lipoic acid and low-molecular-mass thiols in human plasma has also been described. researchgate.net This assay is based on reversed-phase HPLC with UV detection and features a simultaneous reduction and derivatization step. researchgate.net
Table 3: Validation Data for the Determination of Lipoic Acid and Lipoyllysine in Meat
| Analyte | Linearity Range (μmol/L) | R² | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Lipoic Acid | 0.1 - 10 | ≥0.9997 | 99.1 - 107.3 | 93.5 - 98.8 |
| Lipoyllysine | 0.1 - 10 | ≥0.9997 | 91.0 - 99.4 | 92.0 - 95.6 |
| Data from an HPLC-DAD method for the analysis of LA and LLys in meat. nih.govacs.org |
Sample Preparation Protocols for Derivatization-Based Assays
The successful application of this compound (BCPB) in analytical assays relies on robust sample preparation protocols. A crucial initial step for the analysis of total thiols in biological samples is the reduction of disulfide bonds to liberate the free sulfhydryl groups for derivatization. Tris(2-carboxyethyl)phosphine (TCEP) is a widely used reducing agent for this purpose due to its efficacy under mild conditions. akjournals.comresearchgate.net
For the analysis of homocysteine thiolactone (HTL) in urine, a specific sample preparation procedure is required to isolate the analyte from other urinary constituents. This typically involves a liquid-liquid extraction (LLE) of HTL using chloroform, followed by a re-extraction of the analyte into a dilute hydrochloric acid solution. nih.gov The sample is then dried, and the residue is treated with BCPB under alkaline conditions. The derivatization reaction is subsequently terminated by acidification with perchloric acid. nih.gov
In the analysis of lipoyllysine from protein-rich samples like meat, an initial hydrolysis step is necessary to release the lipoic acid-containing moieties. nih.govacs.org This is followed by the reduction of the disulfide bond and subsequent derivatization with BCPB. nih.govacs.org
A more streamlined approach has been developed for the analysis of low-molecular-mass thiols in plasma, which involves a simultaneous reduction and derivatization step. nih.gov In this procedure, a mixture of BCPB and TCEP is added to the sample. nih.gov After a short incubation period, the reaction is stopped, and proteins are precipitated by the addition of an acid like perchloric acid. nih.gov
The derivatization reaction with BCPB itself is typically carried out in a slightly alkaline aqueous solution, for example, at a pH of 7.0, and is generally complete within 10 minutes. akjournals.com The resulting S-pyridinium derivatives are stable, allowing for subsequent chromatographic analysis. akjournals.comnih.gov
Optimization of Derivatization Conditions for Analytical Performance
The efficiency and yield of the derivatization reaction with this compound are highly dependent on key reaction parameters. Optimizing these conditions is essential for developing robust and reproducible analytical methods.
The pH of the reaction medium is a critical factor governing the derivatization of thiols with this compound. The reaction involves the nucleophilic attack of the thiolate anion (–S⁻) on the reagent. Therefore, the pH must be sufficiently alkaline to promote the deprotonation of the thiol group (–SH), thereby increasing its nucleophilicity.
Studies have consistently shown that the reaction proceeds most effectively under slightly alkaline conditions. nih.govmdpi.com For the derivatization of various thiols, including Nɛ-homocysteinyllysine, cysteine, and glutathione, a pH of 7.8 has been identified as optimal. nih.govmdpi.com At this pH, the reaction is completed efficiently. For example, the derivatization of dihydrolipoic acid was complete after 10 minutes at pH 7.8. mdpi.com While a higher pH of 9.0 has also been used, pH 7.8 is often preferred as it provides a good balance for both the reduction and derivatization steps when performed simultaneously. mdpi.comresearchgate.net
Table 1: Effect of pH on Derivatization of Dihydrolipoic Acid with BCPB This interactive table summarizes the findings on how pH affects the reaction time.
| pH | Reaction Time for Completion | Source |
|---|---|---|
| 7.8 | 10 minutes | mdpi.com |
| 9.0 | Investigated | mdpi.comresearchgate.net |
To ensure a complete and quantitative reaction, the derivatizing reagent, this compound, is typically used in a significant molar excess relative to the concentration of the thiol analytes. nih.govmdpi.com This ensures that the reaction proceeds to completion even for low concentrations of thiols in the sample.
The optimal excess of BCPB and the necessary reaction time have been determined through systematic studies. For the simultaneous determination of Nɛ-homocysteinyllysine, cysteine, glutathione, and homocysteine, a 25-fold excess of BCPB was found to be sufficient, with the reaction reaching completion within 15 minutes at a pH of 7.8. nih.gov For dihydrolipoic acid, a 2000-fold excess of the derivatizing reagent was used to achieve complete reaction in 10 minutes at pH 7.8. researchgate.net These optimization experiments are crucial as they demonstrate that extending the reaction time or further increasing the reagent excess beyond the optimal point does not lead to a further increase in the analytical signal. nih.gov
Table 2: Optimized Derivatization Conditions for Thiols with BCPB This interactive table presents optimized parameters for the derivatization of various thiols.
| Analyte(s) | BCPB Molar Excess | Reaction Time | pH | Source |
|---|---|---|---|---|
| Nɛ-homocysteinyllysine, Cys, GSH, Hcy | 25-fold | 15 min | 7.8 | nih.gov |
| Dihydrolipoic acid | 2000-fold | 10 min | 7.8 | researchgate.net |
| Dihydrolipoic acid | 3-fold | Investigated | 9.0 | mdpi.comresearchgate.net |
Applications of 1 Benzyl 2 Chloropyridinium Bromide in Organic Synthesis
Facilitation of Carbodiimide (B86325) Synthesis
The synthesis of carbodiimides, a class of compounds with the general formula RN=C=NR', is a fundamental transformation in organic chemistry due to their extensive use in peptide synthesis, the formation of esters and amides, and the preparation of other heterocyclic compounds. 1-Benzyl-2-chloropyridinium (B76325) bromide has emerged as an effective reagent for this purpose.
A notable application of 1-benzyl-2-chloropyridinium bromide is in the desulfurization of N,N'-disubstituted thioureas to yield the corresponding carbodiimides. oup.com This method provides a convenient and high-yielding route to both aromatic and aliphatic carbodiimides. The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, which acts as a base. oup.com
The general procedure involves treating the N,N'-disubstituted thiourea (B124793) with this compound in a suitable solvent, followed by the addition of triethylamine. oup.com The reaction mixture is then heated, often under reflux, to drive the reaction to completion. This method has been successfully employed to synthesize a variety of carbodiimides in good yields. oup.com
Table 1: Synthesis of Carbodiimides from N,N'-Disubstituted Thioureas using a 2-Chloropyridinium Salt
| N,N'-Disubstituted Thiourea | Carbodiimide Product | Yield (%) |
|---|---|---|
| N-cyclohexyl-N'-isopropylthiourea | N-cyclohexyl-N'-isopropylcarbodiimide | 78 |
| N,N'-Dicyclohexylthiourea | N,N'-Dicyclohexylcarbodiimide | 85 |
| N,N'-Di-p-tolylthiourea | N,N'-Di-p-tolylcarbodiimide | 91 |
| N-phenyl-N'-p-tolylthiourea | N-phenyl-N'-p-tolylcarbodiimide | 88 |
Data sourced from a study on the preparation of carbodiimides using 2-chloropyridinium salts. oup.com In some instances, 2-chloro-1-methylpyridinium (B1202621) iodide was used.
The efficacy of this compound in the synthesis of carbodiimides stems from its role as a powerful activating agent. oup.com In the reaction with N,N'-disubstituted thioureas, the pyridinium (B92312) salt activates the thiourea, making it susceptible to intramolecular cyclization and subsequent elimination to form the carbodiimide.
The proposed mechanism suggests that the N,N'-disubstituted thiourea initially reacts with the 2-chloropyridinium salt. oup.com This reaction forms a key intermediate, which is then converted into the corresponding carbodiimide and a pyridinethione derivative upon treatment with a base like triethylamine. oup.com This activation-condensation sequence is a hallmark of the utility of 2-halopyridinium salts in organic synthesis. oup.comrsc.org
The activating properties of 2-chloropyridinium salts, including the benzyl (B1604629) derivative, are not limited to thiourea conversions. They are part of a broader class of reagents, often referred to as Mukaiyama-type reagents, which are proficient in promoting a range of condensation reactions, such as the formation of esters and amides from carboxylic acids. rsc.org The activation of the substrate by the pyridinium salt facilitates the nucleophilic attack that is central to these condensation processes.
Spectroscopic and Photophysical Investigations of 1 Benzyl 2 Chloropyridinium Bromide and Its Derivatives
Ultraviolet-Visible Spectroscopy for Reaction Monitoring and Product Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring chemical reactions and characterizing the resulting products. In the context of 1-benzyl-2-chloropyridinium (B76325) bromide, UV-Vis spectroscopy has been employed to follow its derivatization reactions and to characterize the resulting products.
For instance, 1-benzyl-2-chloropyridinium bromide is used as a derivatizing agent for thiols. The resulting 2-S-pyridinium derivatives exhibit a distinct UV absorption maximum, which allows for their quantification. The reagent itself has an absorption maximum at 274 nm, while the stable 2-S-pyridinium derivatives show a well-defined absorption maximum around 316-321 nm. researchgate.netresearchgate.net This significant shift in the absorption wavelength (a bathochromic shift) upon reaction with a thiol provides a clear spectroscopic window for monitoring the reaction progress and for the quantitative analysis of the thiol derivative. The derivatization of various thiols, such as those found in human plasma, has been successfully monitored using this technique. researchgate.netnih.gov
The UV absorption spectrum of N-benzyl-2-chloropyridinium bromide in an aqueous solution shows a maximum absorption (λmax) at 275 nm. acs.org This characteristic absorption is attributed to the electronic transitions within the pyridinium (B92312) ring system. The molar extinction coefficient (ε) for this transition is 7.7 x 10³ M⁻¹ cm⁻¹, indicating a strong absorption of UV light at this wavelength. acs.org
The table below summarizes the UV-Vis absorption data for this compound and its derivatives.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Aqueous | 275 | 7.7 x 10³ | acs.org |
| 2-S-pyridinium derivative (with thiol) | Not specified | 316-321 | Not specified | researchgate.netresearchgate.net |
| This compound (reagent) | Not specified | 274 | Not specified | researchgate.net |
Laser Flash Photolysis Studies on Transient Species in Aqueous Solution
Laser flash photolysis (LFP) is a powerful technique used to generate and study short-lived transient species, such as radicals and excited states, which are often key intermediates in photochemical reactions. researchgate.net LFP studies on N-benzyl-2-halopyridinium salts, including this compound, in aqueous solutions have provided direct evidence for the formation of several transient species. acs.orgacs.org
Upon laser photolysis of an aqueous solution of this compound, three distinct transient species have been detected: acs.orgacs.orgacs.org
A transient with an absorption maximum at 250 nm .
A transient with an absorption maximum at 310 nm .
A transient with an absorption maximum at 355 nm .
These transient species are not observed when N-benzylpyridinium bromide (a compound lacking the chloro substituent) is photolyzed, indicating that the aryl-halogen bond cleavage is the primary photochemical event. acs.org The formation of the 310 nm transient has been shown to be a monophotonic process. acs.org The presence of oxygen was found to decrease the signal of the 310 nm transient, suggesting that it might be a triplet state or a radical species that reacts with oxygen. acs.org
The lifetimes of these transient species have also been determined, providing further insight into their reactivity. acs.orgacs.org
The table below summarizes the key findings from laser flash photolysis studies of this compound in aqueous solution.
| Transient Species | Absorption Maximum (λmax) (nm) | Lifetime (τ) | Reference |
|---|---|---|---|
| Pyridinium σ radical | 250 | 0.72 ms | acs.orgacs.org |
| 2,3-Dihydrocyclohexadienyl π radical | 310 | 1.2 ms | acs.orgacs.org |
| Bromine chloride anion radical (BrCl•⁻) | 355 | 9.3 μs | acs.orgacs.org |
Mechanistic Insights from Spectroscopic Probes of Reaction Intermediates
The identification of transient intermediates through spectroscopic techniques like laser flash photolysis provides crucial evidence for elucidating reaction mechanisms. For the photocyclization of N-benzyl-2-halopyridinium salts, the detection of specific radical intermediates supports a mechanism involving homolytic cleavage of the carbon-halogen bond. acs.orgacs.org
The transient species observed at 250 nm is assigned to the o-pyridinium salt σ radical. acs.org This assignment is supported by the fact that its formation is not observed in the photolysis of N-benzylpyridinium bromide and its disappearance is affected by nitrous oxide, a known radical scavenger. acs.org The transient at 310 nm is attributed to a 2,3-dihydrocyclohexadienyl π radical, formed by the intramolecular addition of the initially formed radical to the benzyl (B1604629) ring. acs.orgacs.org The transient at 355 nm is identified as the bromine chloride anion radical (BrCl•⁻), which is formed from the reaction of the cleaved chlorine atom with the bromide counter-ion present in the solution. acs.orgacs.org
The triplet states of the pyridinium salts are believed to be significantly involved in the photocyclization process, as the reaction is retarded by the presence of oxygen, a known triplet quencher. koreascience.kr The proposed mechanism involves the formation of a π-complex between the excited pyridinium ring and the phenyl ring of the same molecule. koreascience.kr This complex facilitates the cleavage of the chlorine atom, leading to the formation of a phenyl radical intermediate, which then cyclizes to form the final product. koreascience.kr The higher reactivity of N-benzyl-2-chloropyridinium salt compared to N-(2-chlorobenzyl)pyridinium salt is attributed to the more effective formation of this π-complex due to the electron-rich nature of the unsubstituted phenyl group. koreascience.kr
The detection and characterization of these transient intermediates have been instrumental in proposing a detailed mechanism for the photocyclization of haloarene-tethered arenes in aqueous solution, which involves photohomolytic bond cleavage followed by radical arylation and subsequent hydrogen ejection. acs.org
Q & A
Q. What are the recommended synthetic pathways for preparing 1-Benzyl-2-chloropyridinium bromide (BCPB) in laboratory settings?
BCPB is typically synthesized via quaternization reactions involving halogenated pyridine derivatives and benzyl halides. A common approach involves reacting 2-chloropyridine with benzyl bromide under anhydrous conditions in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (60–80°C) for 12–24 hours . Purification often employs recrystallization from ethanol or dichloromethane-diethyl ether mixtures. Researchers must monitor reaction progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the quaternary ammonium salt.
Q. How is BCPB utilized as a derivatization reagent in analytical chemistry?
BCPB reacts with thiol-containing compounds (e.g., homocysteine, glutathione) to form UV-active derivatives, enabling their quantification via high-performance liquid chromatography (HPLC) with UV/Vis detection. The reaction occurs under alkaline conditions (pH 9–10) in Tris buffer, with optimal molar ratios of 1:10 (analyte:BCPB) and incubation at 50°C for 30 minutes . Post-derivatization, excess reagent is removed via liquid-liquid extraction with ethyl acetate, ensuring minimal interference during chromatographic analysis.
Advanced Research Questions
Q. What experimental strategies can mitigate matrix interference when using BCPB in complex biological samples?
Biological matrices (e.g., plasma, urine) often contain high chloride concentrations, which can compete with BCPB’s derivatization efficiency. To address this:
- Buffer optimization : Use Tris buffer (pH 9) to maintain alkaline conditions, favoring thiol-BCPB reactivity over chloride interference .
- Selective extraction : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to isolate thiols before derivatization.
- Internal standardization : Introduce a deuterated analog of the target analyte to correct for recovery variability .
Q. How does the bromide counterion in BCPB influence its reactivity compared to other halopyridinium salts?
The bromide counterion in BCPB enhances nucleophilic displacement reactions due to its lower electronegativity and larger ionic radius compared to chloride. This property accelerates the formation of thiol-pyridinium adducts, as demonstrated by kinetic studies showing a 40-fold higher propagation rate constant for benzyl bromide-initiated reactions versus benzyl chloride . Advanced mechanistic studies using NMR or mass spectrometry (MS) can elucidate the role of counteranions in stabilizing transition states during derivatization.
Stability and Storage
Q. What are the critical storage conditions for BCPB to prevent degradation?
BCPB is hygroscopic and light-sensitive. Store desiccated at –20°C in amber glass vials under inert gas (e.g., argon). Prolonged storage at room temperature leads to hydrolysis, forming 2-chloropyridine and benzyl alcohol, detectable via gas chromatography-mass spectrometry (GC-MS) . Regularly validate stock solutions by measuring UV absorbance at 254 nm; a >10% decrease indicates degradation .
Methodological Troubleshooting
Q. How can researchers resolve low derivatization yields with BCPB?
Low yields often stem from suboptimal pH or competing nucleophiles. To troubleshoot:
- pH adjustment : Ensure reaction pH ≥ 9 using Tris or borate buffers to deprotonate thiol groups .
- Temperature modulation : Increase incubation temperature to 60°C while avoiding thermal decomposition.
- Reagent purity : Verify BCPB’s integrity via melting point analysis (literature mp: 180–182°C) or Fourier-transform infrared spectroscopy (FTIR) for characteristic C-Br stretches .
Advanced Analytical Applications
Q. What validated HPLC parameters are recommended for quantifying BCPB-derived thiol adducts?
A validated method includes:
- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for peak sharpening.
- Detection : UV at 280 nm for pyridinium-thiol conjugates.
- Calibration : Linear range of 0.1–100 µM with R² > 0.995 . Include precision (RSD < 5%) and recovery (85–115%) assessments.
Safety and Handling
Q. What safety protocols are essential when handling BCPB in laboratory settings?
BCPB is a skin and respiratory irritant. Use in a fume hood with nitrile gloves and lab coats. In case of exposure:
- Skin contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration, complying with local hazardous waste regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
